molecular formula C12H16N2O2 B1462234 4-(4-Methoxyphenyl)-1,4-diazepan-2-one CAS No. 1050886-28-6

4-(4-Methoxyphenyl)-1,4-diazepan-2-one

Cat. No.: B1462234
CAS No.: 1050886-28-6
M. Wt: 220.27 g/mol
InChI Key: KKOAKZDZAWZPEG-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1,4-diazepan-2-one is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Biological Activity

4-(4-Methoxyphenyl)-1,4-diazepan-2-one is a compound belonging to the diazepan family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C12_{12}H16_{16}N2_2O2_2, with a molecular weight of 220.27 g/mol. The compound features a diazepan ring substituted with a methoxyphenyl group, which is crucial for its biological activity.

Recent advancements in synthetic methodologies have allowed for the efficient production of various diazepan derivatives, including this compound. A notable method involves a traceless solid-phase synthesis approach, which enhances the yield and purity of the final product .

Anticancer Properties

Research has indicated that compounds with a diazepan structure exhibit significant anticancer activity. In vitro studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) cells. For instance, certain analogs demonstrated IC50_{50} values in the micromolar range, indicating potent cytotoxic effects .

CompoundCell LineIC50_{50} (µM)Mechanism of Action
5aMCF-715.63Induction of apoptosis
5bU-93712.34Cell cycle arrest
5cA54910.11Inhibition of proliferation

Neuroprotective Effects

In addition to anticancer properties, this compound has been explored for its neuroprotective effects. Compounds in this class have shown potential as ligands for sigma receptors (S1R), which are involved in neuroprotection and modulation of oxidative stress. Studies suggest that these compounds can enhance the expression of antioxidant genes such as SOD1 and NRF2, thereby providing protective effects against neurodegenerative conditions .

The biological activity of diazepan derivatives like this compound is often attributed to their ability to interact with various biological targets:

  • Sigma Receptors : These compounds can modulate sigma receptor activity, leading to neuroprotective effects.
  • Apoptotic Pathways : They can trigger apoptotic pathways in cancer cells by influencing mitochondrial function and activating caspases.
  • Antioxidant Activity : By upregulating antioxidant genes, these compounds help mitigate oxidative stress in neuronal cells.

Case Studies

Several case studies illustrate the efficacy of this compound and its analogs:

  • Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, treatment with diazepan derivatives resulted in reduced neuroinflammation and improved cognitive function.
  • Antitumor Activity : A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.

Scientific Research Applications

Medicinal Applications

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of diazepanes, including 4-(4-Methoxyphenyl)-1,4-diazepan-2-one, exhibit anticancer properties. A study demonstrated that certain diazepane derivatives could inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms involved include the modulation of signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

There is evidence suggesting that this compound may possess neuroprotective properties. Studies have shown that compounds with similar structures can enhance antioxidant defenses and reduce oxidative stress in neuronal cells. This action is crucial for protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anxiolytic Properties

Given the structural similarities to benzodiazepines, this compound has been evaluated for anxiolytic effects. Preliminary studies suggest that it may interact with gamma-aminobutyric acid (GABA) receptors, leading to anxiolytic-like effects in animal models. Further research is needed to elucidate its efficacy and safety profile.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the desired diazepane structure. Understanding the structure-activity relationship is essential for optimizing its biological activity. Modifications to the methoxy group or other substituents can significantly impact its pharmacological properties.

Case Studies

Several case studies highlight the applications of this compound:

  • Study on Anticancer Activity : A recent investigation focused on the synthesis of various diazepane derivatives, including this compound, which showed promising results in inhibiting tumor growth in vitro and in vivo models .
  • Neuroprotection Study : In a study assessing neuroprotective agents, this compound was tested alongside other compounds for its ability to reduce oxidative stress markers in neuronal cell lines .

Comparative Data Table

Application AreaObserved EffectsReferences
Anticancer ActivityInduction of apoptosis; inhibition of cell proliferation
Neuroprotective EffectsReduction of oxidative stress; enhancement of antioxidant defenses
Anxiolytic PropertiesInteraction with GABA receptors; reduction in anxiety-like behavior

Properties

IUPAC Name

4-(4-methoxyphenyl)-1,4-diazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-5-3-10(4-6-11)14-8-2-7-13-12(15)9-14/h3-6H,2,7-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOAKZDZAWZPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCCNC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.